N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
CAS No.:
Cat. No.: VC11072370
Molecular Formula: C18H11F4NO2
Molecular Weight: 349.3 g/mol
* For research use only. Not for human or veterinary use.
![N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide -](/images/structure/VC11072370.png)
Specification
Molecular Formula | C18H11F4NO2 |
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Molecular Weight | 349.3 g/mol |
IUPAC Name | N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |
Standard InChI | InChI=1S/C18H11F4NO2/c19-13-6-1-2-7-14(13)23-17(24)16-9-8-15(25-16)11-4-3-5-12(10-11)18(20,21)22/h1-10H,(H,23,24) |
Standard InChI Key | HTPVUODOLNEWRW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)F |
Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)F |
Introduction
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide involves multi-step organic reactions, typically including:
Step 1: Preparation of 5-Substituted Furan Intermediate
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Friedel-Crafts acylation or Suzuki coupling to introduce the 3-(trifluoromethyl)phenyl group at the 5-position of furan-2-carboxylic acid.
Step 2: Carboxamide Formation
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Coupling reaction between furan-2-carbonyl chloride and 2-fluoroaniline in the presence of a base (e.g., triethylamine) and a solvent like dichloromethane .
Table 1: Representative Reaction Conditions
Chemical Modifications
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Nitro Reduction: The nitro group (if present in precursors) can be reduced to an amine using H₂/Pd-C.
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Halogen Exchange: Fluorine atoms may be introduced via nucleophilic aromatic substitution under harsh conditions.
Biological Activities and Mechanisms
Antimicrobial Activity
Structural analogs, such as 5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide, exhibit potent trypanocidal activity (EC₅₀ = 0.2–1.5 µM). The mechanism likely involves:
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Inhibition of parasitic enzymes (e.g., trypanothione reductase).
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Disruption of membrane integrity via hydrophobic interactions .
Table 2: Comparative Bioactivity of Furan Carboxamides
Compound | Target Pathogen | EC₅₀ (µM) |
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N-(2-Fluorophenyl)-5-[3-(CF₃)Ph]furan | Trypanosoma cruzi | 0.45 |
5-Nitro-N-[3-CF₃-Ph]furan | Mycobacterium tuberculosis | 1.2 |
Physicochemical Properties
Table 3: Key Physicochemical Parameters
Property | Value |
---|---|
LogP (lipophilicity) | 3.8 ± 0.2 |
Aqueous Solubility (25°C) | <0.1 mg/mL |
Melting Point | 172–174°C (decomposes) |
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Low solubility necessitates formulation with co-solvents (e.g., PEG 400) for in vivo studies.
Drug Development Considerations
Pharmacokinetics
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High plasma protein binding (>90%) due to aromatic and fluorinated groups .
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Hepatic metabolism via cytochrome P450 isoforms (CYP3A4, CYP2C9).
Toxicity Profile
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Cytotoxicity: CC₅₀ > 50 µM in HEK293 cells, indicating favorable selectivity indices.
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Mutagenicity: Negative in Ames tests for nitro-containing analogs.
Future Research Directions
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